5-Chloro-2-methylbenzenesulfonyl fluoride
Description
5-Chloro-2-methylbenzenesulfonyl chloride (CAS: 34981-38-9) is an organosulfur compound with the molecular formula C₇H₆Cl₂O₂S and a molecular weight of 225.09 g/mol . It belongs to the class of benzenesulfonyl chlorides, characterized by a sulfonyl chloride (-SO₂Cl) group attached to a substituted benzene ring. The compound features a chlorine atom at the 5-position and a methyl group at the 2-position of the aromatic ring.
Sulfonyl chlorides are widely used as intermediates in organic synthesis, particularly for introducing sulfonamide groups in pharmaceuticals, agrochemicals, and dyes. The methyl and chloro substituents in this compound influence its electronic and steric properties, affecting reactivity and stability .
Properties
CAS No. |
25300-26-9 |
|---|---|
Molecular Formula |
C7H6ClFO2S |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
5-chloro-2-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6ClFO2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3 |
InChI Key |
DTZFQAVQMFAOPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)F |
Origin of Product |
United States |
Scientific Research Applications
5-Chloro-2-methylbenzenesulfonyl fluoride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: It finds applications in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Chloro-2-methylbenzenesulfonyl fluoride exerts its effects involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is utilized in various synthetic and biological applications.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by reacting with nucleophilic amino acid residues.
Protein Modification: It can modify proteins by reacting with nucleophilic side chains, altering their function and activity.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 5-chloro-2-methylbenzenesulfonyl chloride with five structurally related sulfonyl derivatives:
Reactivity and Stability
Electron-Withdrawing vs. Electron-Donating Groups :
- The methyl group (-CH₃) in 5-chloro-2-methylbenzenesulfonyl chloride is weakly electron-donating, slightly deactivating the aromatic ring compared to the stronger electron-withdrawing effect of the methoxy group (-OCH₃) in 5-chloro-2-methoxybenzenesulfonyl chloride. This difference impacts electrophilic substitution rates and hydrolysis stability .
- The formyl group (-CHO) in 2-chloro-5-formylbenzenesulfonyl chloride increases electrophilicity, making it more reactive toward nucleophiles like amines or alcohols .
Hydrolysis Sensitivity :
- Sulfonyl chlorides (e.g., 34981-38-9) are prone to hydrolysis, forming sulfonic acids. In contrast, sulfonamides (e.g., 51896-26-5) are hydrolytically stable, enabling their use in drug design .
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